2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that combines elements of both benzothiazole and carboxylic acid functionalities. This compound has garnered interest in various scientific fields due to its unique molecular structure and potential applications. It is primarily classified as a benzothiazole derivative, which is known for its diverse biological activities, including antimicrobial and insecticidal properties.
The compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically as a member of the benzothiazole family. Benzothiazoles are characterized by their fused benzene and thiazole rings, which contribute to their chemical reactivity and biological activity. The presence of the methylthio group further enhances its properties, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid can be achieved through several methods. One notable approach involves the use of 2-amino-6-methoxybenzothiazole as a starting material. The synthesis typically includes the following steps:
This method demonstrates an efficient one-pot synthesis strategy that minimizes the number of steps and maximizes yield.
The molecular structure of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid features a benzothiazole core with a carboxylic acid group at position six and a methylthio substituent at position two. The molecular formula is C₉H₇N₃O₂S, with a molar mass of approximately 209.23 g/mol. The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structural integrity.
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
These reactions are important for modifying the compound to enhance its biological activity or for synthesizing derivatives with varied properties .
The mechanism of action for compounds like 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, studies have indicated that benzothiazoles can inhibit certain enzymes involved in metabolic pathways, leading to antimicrobial effects. The specific interactions depend on the substituents present on the benzothiazole ring, which influence binding affinity and specificity .
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid has potential applications in various scientific fields:
The benzothiazole nucleus—a fusion of benzene and thiazole rings—has evolved from a structural curiosity to a cornerstone of medicinal chemistry. Isolated initially from natural sources like Ligularia dentata and marine sediments, its synthetic potential was unlocked by Hofmann's 1887 condensation of o-aminothiophenols with carboxylic acids [9] [10]. The mid-20th century marked a turning point with the discovery of 2-mercaptobenzothiazole's bioactivity, leading to muscle relaxants and vulcanization accelerators. However, the 1990s revolutionized the scaffold's status:
Table 1: Key Milestones in Benzothiazole Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1887 | Hofmann’s synthesis from o-aminothiophenols | First systematic access to benzothiazoles |
1950s | 2-Aminobenzothiazoles as muscle relaxants | Initial therapeutic interest |
1991 | Zopolrestat for diabetic complications | Validated scaffold for enzyme inhibition |
1996 | FDA approval of Riluzole for ALS | First benzothiazole-based CNS drug |
2000s | GW610 antitumor activity | Highlighted oncology applications |
This trajectory established benzothiazoles as "privileged scaffolds", with C2 and C6 positions identified as critical for functionalization [9] [10].
Functionalization at the benzothiazole C6 position with carboxylic acids introduces strategic advantages for drug design. The 6-carboxylic acid group serves as a versatile bioisostere for phosphonates or sulfonamides, while enabling precise modulation of physicochemical properties:
In Alzheimer’s therapeutics, BTCA derivatives act as internal standards for quantifying amyloid-binding agents via LC-ESI-MS/MS due to their consistent ionization [4]. The acid’s role extends to disrupting bacterial capsule formation; N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits K1 capsule assembly in E. coli by competitively blocking UDP-GlcNAc binding sites [4].
Table 2: Applications of Benzothiazole-6-Carboxylic Acid Derivatives
Compound | CAS Number | Key Application | Reference |
---|---|---|---|
Benzothiazole-6-carboxylic acid (BTCA) | 3622-35-3 | LC-MS internal standard; Synthesis of antibacterials | [4] |
Methyl 2-aminobenzo[d]thiazole-6-carboxylate | 66947-92-0 | Anticancer precursor (melting point: 244-246°C) | [6] |
7-Methyl-benzothiazole-2-carboxylic acid methyl ester | 1357354-09-6 | Anti-tubercular agent (DprE1 inhibition) | [8] |
The methylthio (-SCH₃) group at C2 of benzothiazoles confers distinct pharmacological advantages over common substituents like amino or hydroxy groups. Its incorporation balances lipophilicity (LogP increase of 0.5–1.0 vs. unsubstituted analogs) and electronic effects, influencing target engagement:
SAR studies reveal that methylthio-substituted benzothiazoles exhibit enhanced membrane permeability over polar analogs. For instance, methylthio derivatives show 3–5× higher PAMPA permeability than carboxylic acid-functionalized counterparts, facilitating cellular uptake in anticancer assays [9]. This balance makes 2-(methylthio)benzo[d]thiazole-6-carboxylic acid a unique hybrid: the carboxylic acid enables target specificity, while the methylthio group ensures bioavailability.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1